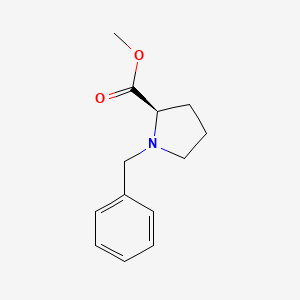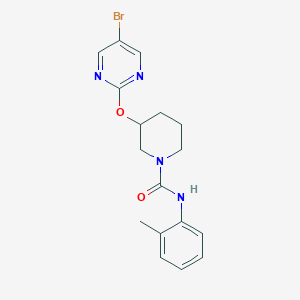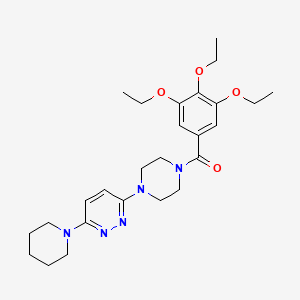![molecular formula C24H26FN5O2S B2364771 2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-14-6](/img/structure/B2364771.png)
2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were analyzed. The product was purified by crystallization from 96% ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed. For instance, one of the synthesized compounds was a pale yellow solid with a melting point of 89–91°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds within this chemical class, including thiazolo[3,2-b][1,2,4]triazol derivatives and related structures, have been synthesized and investigated for their antimicrobial, anti-inflammatory, and analgesic properties. The microwave-assisted synthesis has been a notable method for creating these hybrid molecules, leading to derivatives with significant biological activities. For instance, some derivatives have demonstrated good to moderate antimicrobial activity against various microorganisms, with certain compounds also exhibiting antiurease and antilipase activities (Başoğlu et al., 2013). The structure-activity relationship (SAR) studies of these molecules aim to understand how modifications in their chemical structure affect their biological activities, providing insights into their potential therapeutic applications.
Anticancer Potential
The anticancer activities of compounds with similar structures have been explored through molecular docking studies, demonstrating potential as epidermal growth factor receptor (EGFR) inhibitors. These studies suggest that the thiazolo[3,2-b][1,2,4]triazol backbone, when integrated with specific substituents, can exhibit promising binding affinities to cancer-related targets, indicating a potential route for the development of new anticancer agents (Karayel, 2021).
Antagonist Activity for Serotonin Receptors
Additionally, derivatives of this chemical class have been evaluated as antagonists for serotonin receptors, specifically the 5-HT2 receptor. These studies are crucial for developing new therapeutic agents that can modulate serotonin levels in the brain, potentially offering new treatments for psychiatric disorders (Watanabe et al., 1992).
Mecanismo De Acción
The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propiedades
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACWUOVBCOFMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)